molecular formula C9H10O4 B1214575 Shanorellin CAS No. 22631-97-6

Shanorellin

Cat. No.: B1214575
CAS No.: 22631-97-6
M. Wt: 182.17 g/mol
InChI Key: NIZXGIRUXUPPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shanorellin is a member of the class monohydroxy-1,4-benzoquinones that is 1,4-benzoquinone in which the hydrogens at positions 2, 3, 5 and 6 are replaced by hydroxy, methyl, methyl and hydroxymethyl groups, respectively. It is a secondary metabolite synthesized by several fungi of the Ascomycota phylum. It has a role as a fungal metabolite. It is a diol, a beta-hydroxy ketone and a member of monohydroxy-1,4-benzoquinones.

Properties

22631-97-6

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

5-hydroxy-3-(hydroxymethyl)-4,6-dimethylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C9H10O4/c1-4-6(3-10)9(13)8(12)5(2)7(4)11/h10-11H,3H2,1-2H3

InChI Key

NIZXGIRUXUPPCW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=O)C(=C1O)C)CO

Canonical SMILES

CC1=C(C(=O)C(=O)C(=C1O)C)CO

synonyms

2,6-dimethyl-3-hydroxymethyl-5-hydroxy-1,4-benzoquinone
shanorellin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shanorellin
Reactant of Route 2
Shanorellin
Reactant of Route 3
Shanorellin
Reactant of Route 4
Shanorellin
Reactant of Route 5
Shanorellin
Reactant of Route 6
Shanorellin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.